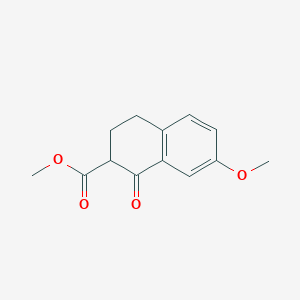
Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Übersicht
Beschreibung
Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a useful research compound. Its molecular formula is C13H14O4 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is involved in the synthesis of illudalanes and has been used as a key intermediate. A notable example includes its conversion to indanones, leading to the formation of hexahydro-s-indacenone and facilitating the formal synthesis of illudinine (Girija, Shanker, & Rao, 1991).
- This compound is also instrumental in the synthesis of 1-Methyl-3-methoxy-7-isopropylnaphthalene, a derivative of eudalene, through a series of transformations including the Friedel-Crafts reaction (Adachi, 1973).
- It plays a role in the Diels–Alder reaction as an electron-deficient diene, demonstrating its utility in organic syntheses involving cyclic compounds (Boger & Mullican, 2003).
Development of Synthesis Techniques
- The compound has been used in the development of an enantioselective synthesis process for (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, highlighting advancements in asymmetric synthesis (Ainge, Ennis, Gidlund, Štefinović, & Vaz, 2003).
- It is also a component in the synthesis of various steroids and diterpenes, such as aphidicolin, demonstrating its versatility in complex organic syntheses (Pearson, Heywood, & Chandler, 1982; 1983).
Structural and Conformational Studies
- The compound has been used in the study of crystal structures of tetrahydronaphthalenes, aiding in the understanding of molecular conformations and arrangements in complex organic molecules (Kaiser, Weil, Gärtner, & Enev, 2023).
Pharmaceutical Research
- Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been explored in the context of sigma receptor binding and activity, indicating its potential relevance in pharmacological research and drug development (Berardi et al., 2005).
Eigenschaften
IUPAC Name |
methyl 7-methoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-16-9-5-3-8-4-6-10(13(15)17-2)12(14)11(8)7-9/h3,5,7,10H,4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNFFABLEKIFNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(C2=O)C(=O)OC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine](/img/structure/B7847173.png)
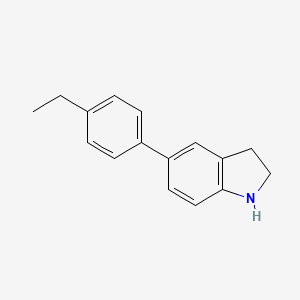
![2-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B7847189.png)
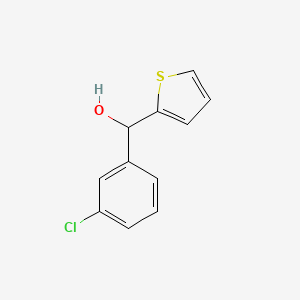
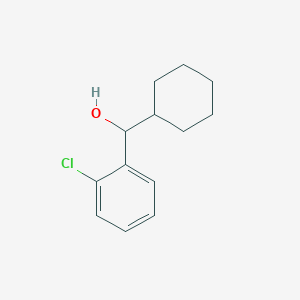
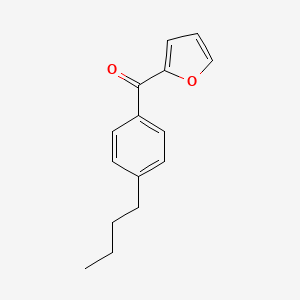
![4-(2-Methylphenyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B7847211.png)


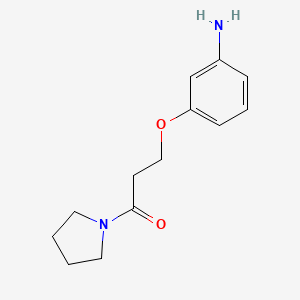
![Cyclopentyl [3-(trifluoromethyl)phenyl]methanol](/img/structure/B7847269.png)
![Cyclopentyl [4-(trifluoromethyl)phenyl]methanol](/img/structure/B7847274.png)
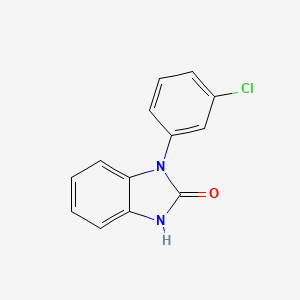
![2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B7847281.png)